molecular formula C22H24N2O4 B2559179 Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate CAS No. 1226451-40-6

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate

Cat. No.: B2559179
CAS No.: 1226451-40-6
M. Wt: 380.444
InChI Key: SVQYJHFXZNKJAA-UHFFFAOYSA-N
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Description

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate is a complex organic compound that features a unique structure combining an adamantane core with an oxazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate typically involves multiple steps. One common method begins with the preparation of the adamantane core, followed by the introduction of the oxazole ring and the phenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.

Mechanism of Action

The mechanism of action of Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate: This compound is unique due to its specific combination of an adamantane core, oxazole ring, and phenyl group.

    Other Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and overall structure.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin, have different applications and properties compared to this compound.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-20(26)21-9-14-7-15(10-21)12-22(11-14,13-21)23-19(25)17-8-18(28-24-17)16-5-3-2-4-6-16/h2-6,8,14-15H,7,9-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQYJHFXZNKJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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